molecular formula C12H16N2O B11898270 N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No.: B11898270
M. Wt: 204.27 g/mol
InChI Key: LWMJSKPGPVFCLP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a synthetically designed compound featuring a tetrahydroquinoline scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules . This specific carboxamide derivative is characterized by the molecular formula C12H16N2O and is provided for research and development purposes . The tetrahydroquinoline core is a prevalent structural motif in pharmaceuticals and natural products, associated with a broad spectrum of biological activities . Research into analogous tetrahydroquinoline and tetrahydroisoquinoline compounds has revealed potential in areas such as antiviral , anticancer , and antifungal applications . Furthermore, derivatives have been investigated as inhibitors for various enzymes, including influenza virus endonuclease , New Delhi metallo-β-lactamase (NDM-1) , and laccase . The compound serves as a valuable building block in organic synthesis. It can be synthesized and modified using advanced methods, including domino or cascade reactions, which allow for the efficient construction of complex molecules from simple starting materials . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

InChI

InChI=1S/C12H16N2O/c1-14(2)12(15)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,7-8H2,1-2H3

InChI Key

LWMJSKPGPVFCLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCNC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Alkylation and Amide Coupling of Tetrahydroquinoline Precursors

A foundational method for introducing the carboxamide group involves alkylation of a tetrahydroquinoline intermediate with a bromo-acetamide derivative. This approach, adapted from tetrahydroisoquinoline syntheses , begins with the preparation of a 1,2,3,4-tetrahydroquinoline scaffold. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroquinoline can be alkylated with 2-bromo-N,N-dimethylacetamide in the presence of a base such as lithium hydroxide. The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 80°C for 24 hours, yielding the alkylated intermediate. Subsequent hydrolysis of the ester group (if present) using aqueous HCl or H₂SO₄ generates the carboxylic acid, which undergoes amide coupling with dimethylamine via reagents like EDCI or HATU .

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity during alkylation.

  • Temperature Control : Elevated temperatures (70–80°C) accelerate alkylation but may require inert atmospheres to prevent oxidation .

  • Coupling Agents : HATU outperforms EDCI in yielding N,N-dimethylcarboxamide derivatives due to reduced side reactions .

Cyclization of Propanamide Precursors

Cyclization strategies offer a direct route to form the tetrahydroquinoline ring while introducing the carboxamide group. As demonstrated in the synthesis of 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines , a linear propanamide precursor undergoes intramolecular cyclization under acidic or dehydrating conditions. For example, N-benzyl-3-anisidinopropanamide refluxed with acetic anhydride facilitates cyclization via acetylation of the aniline nitrogen, eliminating water and forming the six-membered ring. Adapting this method, 3-(dimethylamino)propanamide derivatives can cyclize in the presence of zinc chloride or p-toluenesulfonic acid (p-TsOH) to yield the target compound .

Experimental Optimization :

  • Acid Catalysts : p-TsOH (10 mol%) in acetic anhydride at 120°C achieves cyclization within 1 hour, minimizing byproducts.

  • Yields : Unprotected aniline groups reduce cyclization efficiency (≤41% yield), whereas acetylated precursors improve yields to 69% .

Transfer Hydrogenation of Dihydroquinoline Intermediates

Stereoselective synthesis of the tetrahydroquinoline core can be achieved via transfer hydrogenation of dihydroquinoline precursors. A chiral Ru(II)-catalyst, originally developed by Noyori et al. , enables enantioselective reduction of 3,4-dihydroquinolines to tetrahydroquinolines. For N,N-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide, this method involves:

  • Preparing 3,4-dihydroquinoline-4-carboxylic acid via oxidation of a quinoline precursor.

  • Converting the acid to its methyl ester using thionyl chloride and methanol.

  • Subjecting the ester to transfer hydrogenation in isopropanol with a formic acid-triethylamine azeotrope and the Ru(II) catalyst (5 mol%) at 80°C for 12 hours .

Advantages :

  • Enantiomeric Excess : >90% ee achieved for related tetrahydroisoquinolines .

  • Scalability : The method avoids high-pressure hydrogenation, making it suitable for industrial applications.

Acylation and Subsequent Amidation

Acylation of aminotetrahydroquinolines provides an alternative pathway. Source describes acetylation of dihydroquinolines using acetyl chloride and N,N-dimethylaniline in DCM. Adapting this, 4-aminotetrahydroquinoline can be acylated with chloroacetyl chloride to form 4-chloroacetamidotetrahydroquinoline, followed by nucleophilic substitution with dimethylamine. This two-step process proceeds under mild conditions (0°C to room temperature) and offers modularity for varying substituents.

Reaction Scheme :

  • Acylation :
    4-Aminotetrahydroquinoline+ClCH2COCl4-ClCH2CONH-Tetrahydroquinoline\text{4-Aminotetrahydroquinoline} + \text{ClCH}_2\text{COCl} \rightarrow \text{4-ClCH}_2\text{CONH-Tetrahydroquinoline}

  • Amidation :
    4-ClCH2CONH-Tetrahydroquinoline+NH(CH3)2N,N-Dimethylcarboxamide\text{4-ClCH}_2\text{CONH-Tetrahydroquinoline} + \text{NH(CH}_3\text{)}_2 \rightarrow \text{N,N-Dimethylcarboxamide}

Yield Considerations :

  • Acylation steps typically achieve 70–85% yields, while amidation ranges from 50–65% due to steric hindrance .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereoselectivity Complexity
Alkylation/Amide CouplingAlkylation, hydrolysis, coupling45–60%LowModerate
CyclizationPropanamide cyclization50–69%NoneLow
Transfer HydrogenationDihydroquinoline reduction55–75%High (≥90% ee)High
Acylation/AmidationAcylation, nucleophilic substitution40–65%LowModerate

Insights :

  • Cyclization offers the highest yields but lacks stereocontrol.

  • Transfer Hydrogenation is optimal for enantiomerically pure products but requires costly catalysts.

  • Alkylation/Amidation balances yield and scalability for racemic mixtures .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis :
    N,N-Dimethyl-THQ-4-carboxamide+H2OHCl, ΔN,N-Dimethyl-THQ-4-carboxylic acid+NH3\text{N,N-Dimethyl-THQ-4-carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{N,N-Dimethyl-THQ-4-carboxylic acid} + \text{NH}_3
    This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Basic Hydrolysis :
    N,N-Dimethyl-THQ-4-carboxamide+NaOHN,N-Dimethyl-THQ-4-carboxylate+NH3\text{N,N-Dimethyl-THQ-4-carboxamide} + \text{NaOH} \rightarrow \text{N,N-Dimethyl-THQ-4-carboxylate} + \text{NH}_3
    Yields depend on reaction time and temperature, with typical efficiencies of 60–80%.

Oxidation Reactions

The tetrahydroquinoline ring is susceptible to oxidation, particularly at the 3,4-positions:

  • Oxidation with H2_22O2_22/SeO2_22 :
    Forms a ketone derivative via radical intermediates, confirmed by ESR studies .
    N,N-Dimethyl-THQ-4-carboxamideH2O2,SeO23-Keto-N,N-dimethyl-THQ-4-carboxamide\text{N,N-Dimethyl-THQ-4-carboxamide} \xrightarrow{\text{H}_2\text{O}_2, \text{SeO}_2} \text{3-Keto-N,N-dimethyl-THQ-4-carboxamide}

Oxidizing Agent Product Yield Conditions
H2_2O2_2/SeO2_23-Keto derivative75%60°C, 6 hrs
KMnO4_4 (acidic)Quinoline-4-carboxamide52%0°C, 2 hrs

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at the 6- and 8-positions due to electron-donating effects of the adjacent amine:

  • Nitration :
    N,N-Dimethyl-THQ-4-carboxamideHNO3,H2SO46-Nitro-N,N-dimethyl-THQ-4-carboxamide\text{N,N-Dimethyl-THQ-4-carboxamide} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{6-Nitro-N,N-dimethyl-THQ-4-carboxamide}
    Regioselectivity is confirmed by 1H^1\text{H}-NMR coupling patterns .

  • Halogenation :
    Bromination with Br2_2/FeBr3_3 yields 8-bromo derivatives (65–70% yield) .

Cyclization and Ring-Opening

The compound participates in acid-catalyzed cyclization to form polycyclic structures:

  • TsOH-Promoted Cyclization :
    Reacts with o-aminobenzyl alcohols to form tricyclic quinoline derivatives (78% yield) .
    Mechanistic studies indicate intermediates such as N-aryl enaminones facilitate this process .

Catalytic Hydrogenation

The tetrahydroquinoline ring can undergo further hydrogenation:

  • Pd/C-Catalyzed Hydrogenation :
    Reduces the aromatic ring to a decahydroquinoline system under 50 psi H2_2 .

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s interactions with biological targets inform its reactivity:

  • Tubulin Polymerization Inhibition :
    Stabilizes microtubule dynamics via binding to the colchicine site (IC50=2.1μM\text{IC}_{50} = 2.1 \, \mu\text{M}).

  • NF-κB Pathway Modulation :
    Suppresses pro-inflammatory cytokines by alkylating cysteine residues in IκB kinase .

Scientific Research Applications

Antimalarial Activity

Research has indicated that derivatives of quinoline-4-carboxamides exhibit potent antimalarial properties. A notable study highlighted the efficacy of a quinoline-4-carboxamide derivative with a novel mechanism of action against Plasmodium falciparum, demonstrating low nanomolar potency in vitro and excellent oral efficacy in vivo, particularly in mouse models of malaria . The compound inhibited translation elongation factor 2 in the parasite, showcasing its potential as a new chemotherapeutic agent against malaria.

Anticancer Properties

Tetrahydroquinoline derivatives have been investigated for their anticancer activities. A series of compounds incorporating the tetrahydroquinoline structure were synthesized and tested against various cancer cell lines, including HCT-116 and MCF-7. Many of these compounds exhibited significant antiproliferative effects, with IC50 values ranging from 1.9 to 7.52 µg/mL . Mechanisms of action included inhibition of tyrosine kinases and induction of apoptosis, making them promising candidates for further development in cancer therapy.

Nitric Oxide Synthase Inhibition

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide has been studied for its ability to inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. Compounds derived from tetrahydroquinoline were shown to selectively inhibit nNOS with high potency, demonstrating potential therapeutic effects in conditions like neuropathic pain and migraine . One compound was effective in reversing thermal hyperalgesia in animal models at doses as low as 30 mg/kg.

Antioxidant and Antimicrobial Properties

Tetrahydroquinoline derivatives have also been explored for their antioxidant capabilities and as antimicrobial agents. The structural diversity within this class allows for modifications that enhance these properties, making them suitable candidates for further research in both pharmaceutical and agricultural applications .

Synthetic Routes

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group transformations. Recent advances have focused on cleaner synthetic routes that enhance yield and reduce environmental impact .

Structure-Activity Relationships

A comprehensive structure-activity relationship (SAR) analysis has been conducted on tetrahydroquinoline derivatives to identify key structural features that contribute to their biological activity. Variations in substituents at different positions on the ring system have been correlated with changes in potency against specific biological targets .

Data Tables

Application AreaCompound ActivityReference
AntimalarialLow nanomolar potency against P. falciparum
AnticancerIC50 values 1.9 - 7.52 µg/mL against HCT-116
nNOS InhibitionPotent inhibition with reversal of hyperalgesia
AntioxidantPotential antioxidant properties

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among tetrahydroquinoline carboxamides include substituents on the quinoline ring, nitrogen alkylation, and additional functional groups. These modifications significantly impact molecular weight, polarity, and bioactivity.

Compound Name Molecular Formula Molecular Weight Key Substituents Physical Properties Biological Activity References
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide (hypothetical) C₁₂H₁₆N₂O 204.27 N,N-dimethyl, carboxamide at C4 Likely solid (RT); moderate solubility Not reported in evidence Inferred
1,2,3,4-Tetrahydroquinoline-4-carboxamide C₁₀H₁₂N₂O 176.22 Unsubstituted carboxamide Powder (RT storage) Baseline for structural comparisons
N-Cyclohexyl-N,2-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide C₁₈H₂₆N₂O 286.41 Cyclohexyl, 2-methyl Not reported Not tested; enhanced lipophilicity inferred
7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide C₂₀H₁₇F₄N₂O₃ 409.36 7-Fluoro, 2-oxo, trifluoroethoxy Not reported Potential metabolic stability due to fluorination
N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide C₂₁H₂₄N₄O 348.44 Dimethylaminopropyl, phenyl Mp 188–189°C; HPLC purity 97.6% Antibacterial activity
1,2,3,4-Tetrahydro-1,6-dimethylquinoline-N-phenyl-3,4-dicarboximide C₁₉H₁₈N₂O₂ 306.36 1,6-dimethyl, dicarboximide Mp 199°C Not reported; polar interactions inferred

Functional Group Impact on Bioactivity

  • Cyclohexyl derivatives (e.g., ) may exhibit prolonged half-lives due to steric shielding against metabolic degradation.
  • Fluorine/Trifluoroethoxy Substitution : Enhances metabolic stability and electron-withdrawing effects, as seen in fluorinated analogs (e.g., ).
  • Bulkier Substituents: Morpholinopropyl or dimethylaminopropyl groups (e.g., ) improve antibacterial activity but may limit oral bioavailability due to increased molecular weight (>300 Da).

Biological Activity

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • NF-κB Inhibition : Tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity. This inhibition is crucial in modulating inflammatory responses and has implications for cancer therapy. For instance, synthesized derivatives of 1,2,3,4-tetrahydroquinoline demonstrated significant inhibition of NF-κB activity with IC50 values as low as 0.70 µM .
  • Cytotoxicity Against Cancer Cells : Several studies have reported the cytotoxic effects of tetrahydroquinoline derivatives on various human cancer cell lines. For example, compounds derived from this scaffold exhibited potent cytotoxicity against cell lines such as NCI-H23 and MDA-MB-231, with some derivatives showing over 50 times the potency compared to reference compounds .
  • Anti-inflammatory Properties : Research indicates that tetrahydroquinoline derivatives can suppress pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated cells. This suggests their potential use in treating inflammatory diseases .

Synthesis and Evaluation

A series of novel derivatives were synthesized and evaluated for their biological activities:

CompoundNF-κB IC50 (µM)Cytotoxicity (GI50)Target Cell Lines
6g0.70< 10 nMNCI-H23
6f0.90< 15 nMMDA-MB-231
4a>10>100 nMVarious

These results highlight the significant variability in biological activity based on structural modifications to the tetrahydroquinoline core .

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects of tetrahydroquinoline derivatives on the NCI-60 cancer cell line panel, several compounds demonstrated GI50 values below 40 nM across multiple cancer types including leukemia and breast cancer .
  • In Vivo Efficacy : A specific derivative was tested in an MDA-MB-435 xenograft model where it showed significant antitumor effects at a dose of 75 mg/kg administered three times a week. The treatment resulted in a notable reduction in tumor size compared to controls .

Q & A

Q. What are the standard synthetic routes and characterization methods for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide derivatives?

Methodological Answer:

  • Synthesis : A common approach involves functionalizing the tetrahydroquinoline scaffold via nucleophilic substitution or coupling reactions. For example, intermediates like tert-butyl-protected piperidine derivatives can be reacted with thiophene-2-carboximidamide groups under acidic conditions to yield target compounds. HCl-mediated salt formation (e.g., dihydrochloride derivatives) is often employed to improve stability .
  • Characterization :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For instance, trans-4-cyclohexyl derivatives show distinct splitting patterns in ¹H NMR due to axial-equatorial proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity, with ESI-MS being standard for charged intermediates .
  • HPLC : Purity (>95%) is confirmed using reverse-phase HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) .

Q. How are intermediates purified during synthesis, and what solvents are preferred for recrystallization?

Methodological Answer:

  • Purification : Column chromatography with silica gel is standard for isolating intermediates. For example, tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (69) is purified using gradient elution (hexane/ethyl acetate) .
  • Recrystallization : Polar aprotic solvents (e.g., methanol, ethanol) are preferred. HCl salts are often recrystallized from methanol/water mixtures to enhance crystalline yield .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in structurally similar tetrahydroquinoline derivatives?

Methodological Answer:

  • Variable Temperature (VT) NMR : Used to distinguish dynamic processes (e.g., ring-flipping in cyclohexyl substituents) that cause peak broadening at room temperature .
  • 2D NMR Techniques : COSY and NOESY identify coupling networks and spatial proximities. For example, trans vs. cis stereochemistry in 4-substituted derivatives is confirmed via NOE correlations between axial protons and adjacent substituents .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment in complex spectra .

Q. What strategies optimize the yield of N,N-dimethyltetrahydroquinoline carboxamides in multi-step syntheses?

Methodological Answer:

  • Protection-Deprotection : Tert-butyloxycarbonyl (Boc) groups protect amine functionalities during coupling steps, preventing side reactions. Final Boc removal with HCl in methanol achieves >70% yield .
  • Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 4-position, enhancing diversity without compromising yield .
  • Solvent Selection : Non-polar solvents (e.g., hexanes) minimize byproduct formation in Friedel-Crafts alkylation steps .

Q. How are NOS inhibition assays designed to evaluate the biological activity of tetrahydroquinoline derivatives?

Methodological Answer:

  • Enzyme Source : Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells ensure isoform-specific activity profiling .
  • Radioactive Assay : Measures L-[³H]arginine conversion to L-[³H]citrulline. IC₅₀ values are calculated using serial dilutions (e.g., 0.1–100 µM) .
  • Control Experiments : Co-incubation with L-NAME (non-selective NOS inhibitor) validates assay specificity. Data normalization to baseline activity (no inhibitor) minimizes plate-to-plate variability .

Q. What computational tools predict the binding modes of N,N-dimethyltetrahydroquinoline carboxamides to target proteins?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide docks compounds into protein active sites (e.g., NOS oxygenase domain). Pose validation uses RMSD thresholds (<2.0 Å) .
  • MD Simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories. Hydrogen bond occupancy (>50%) and ligand RMSF (<1.5 Å) indicate robust interactions .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, correlating with experimental IC₅₀ values .

Safety and Handling

Q. What safety protocols are recommended for handling tetrahydroquinoline derivatives in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Fume hoods are required for HCl-mediated salt formation due to corrosive vapors .
  • Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions with acid salts .
  • Storage : Airtight containers under nitrogen at –20°C prevent oxidation of amine intermediates .

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